3-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one
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Description
3-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one is a useful research compound. Its molecular formula is C23H28N6O3 and its molecular weight is 436.516. The purity is usually 95%.
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Scientific Research Applications
Serotonin 5-HT3 Receptor Antagonism
A study by Mahesh, Perumal, and Vijaya Pandi (2004) explored the microwave-assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles as new classes of serotonin 5-HT3 receptor antagonists. This research is relevant as it highlights the structural utility of naphthyridine and piperazine derivatives in targeting serotonin receptors, which are critical in various neurological processes. The study found that among the synthesized compounds, one exhibited favorable 5-HT3 receptor antagonism in Guinea pig ileum, suggesting potential applications in neurological disorder treatments (Mahesh, Perumal, & Vijaya Pandi, 2004).
Antibacterial Activity
Huang et al. (2010) synthesized 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives and introduced them to fluoroquinolones, demonstrating potent antibacterial activity against both susceptible and multidrug-resistant strains. This study underscores the importance of integrating naphthyridine and triazole structures for developing new antibacterial agents, potentially guiding future research on similar compounds for combating resistant bacterial infections (Huang et al., 2010).
Novel RORc Inhibitors
Research on the crystal structure, Hirshfeld surface analysis, and quantum computational studies of a novel RORc inhibitor by V. and C. (2021) provides insight into the molecular interactions and stability of polysubstituted piperidones. Although the specific compound is not directly studied, this research contributes to understanding how structural variations in piperidone derivatives can influence their biological activity, particularly in inhibiting RORc, a target of interest for autoimmune and inflammatory diseases (V. & C., 2021).
Properties
IUPAC Name |
3-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidine-1-carbonyl]-1-ethyl-7-methyl-1,8-naphthyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-4-27-13-18(19(30)17-8-5-14(2)24-21(17)27)22(31)28-11-9-15(10-12-28)20-25-26(3)23(32)29(20)16-6-7-16/h5,8,13,15-16H,4,6-7,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUXUQYAABFGCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC(CC3)C4=NN(C(=O)N4C5CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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